
1,5-Diethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethyl groups attached to the first and fifth positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Diethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic alkylation processes. These processes often utilize zeolite catalysts to enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a large scale.
化学反应分析
Types of Reactions: 1,5-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
1,5-Diethylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Medicine: Investigations are ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1,5-Diethylnaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, the ethyl groups can influence the electron density of the naphthalene ring, affecting the reactivity and selectivity of the reaction. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially serving as a probe or therapeutic agent.
相似化合物的比较
1,5-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Diethylnaphthalene:
Uniqueness: this compound’s unique structural features, such as the ethyl groups, confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
属性
分子式 |
C14H16 |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
InChI 键 |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


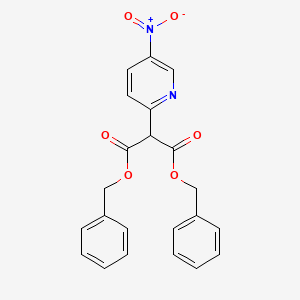

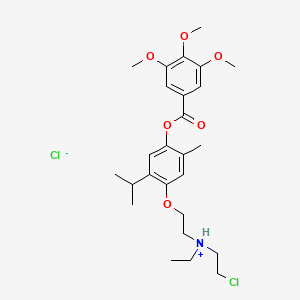
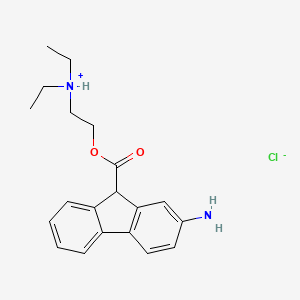
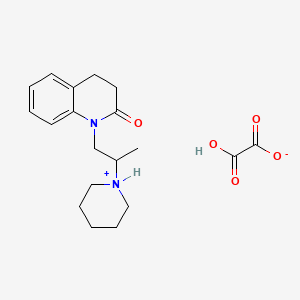
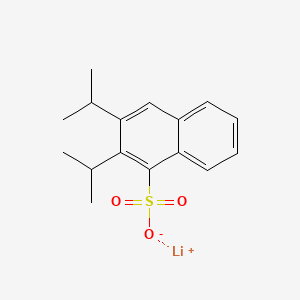

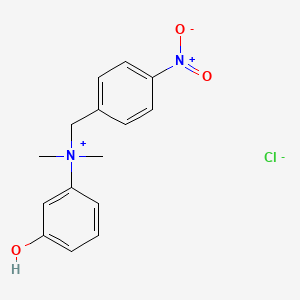
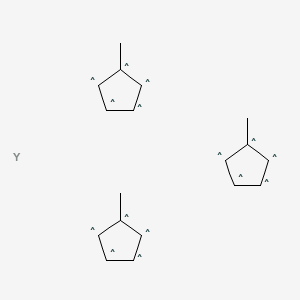
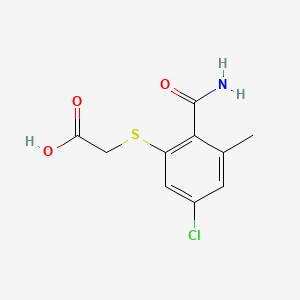


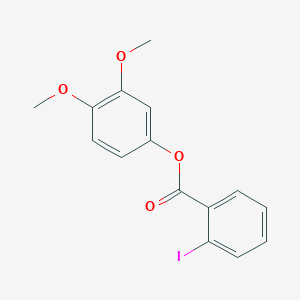
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
